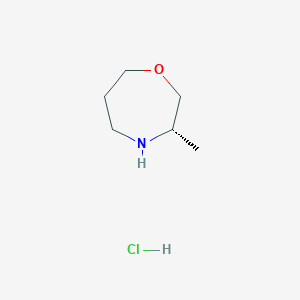

(3S)-3-methyl-1,4-oxazepanehydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2791478-08-3 |

|---|---|

Molecular Formula |

C6H14ClNO |

Molecular Weight |

151.63 g/mol |

IUPAC Name |

(3S)-3-methyl-1,4-oxazepane;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-6-5-8-4-2-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |

InChI Key |

ZWOPTWBEJPCOAY-RGMNGODLSA-N |

Isomeric SMILES |

C[C@H]1COCCCN1.Cl |

Canonical SMILES |

CC1COCCCN1.Cl |

Origin of Product |

United States |

Significance of Nitrogen and Oxygen Heterocycles in Synthetic Chemistry

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements, are fundamental to the field of chemistry. Those incorporating nitrogen and oxygen atoms are particularly prominent, forming the core structures of a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govopenmedicinalchemistryjournal.com The presence of these heteroatoms imparts specific physicochemical properties, such as polarity, hydrogen bonding capacity, and solubility, which are crucial for biological activity. nih.gov

In medicinal chemistry, nitrogen and oxygen heterocycles are considered "privileged structures" because they can interact with a wide range of biological targets. openmedicinalchemistryjournal.com It is estimated that over 85% of all biologically active chemical compounds contain a heterocyclic component, and approximately 60% of unique small-molecule drugs approved by the U.S. FDA feature a nitrogen-containing heterocycle. nih.govmdpi.com These scaffolds are integral to numerous therapeutic agents, including anticancer, antimicrobial, and antiviral drugs. nih.govmdpi.com The ability of synthetic chemists to modify these rings allows for the fine-tuning of a molecule's pharmacological profile, making N- and O-heterocycles indispensable tools in modern drug discovery. nih.gov

Overview of Seven Membered Rings and Their Conformational Complexity

The synthesis of cyclic molecules is heavily influenced by ring size. While five- and six-membered rings are common and relatively straightforward to construct, the synthesis of medium-sized rings, such as the seven-membered systems found in oxazepanes, presents significant challenges. nih.gov The formation of these larger rings is often hindered by unfavorable entropic factors and transannular strain—repulsive interactions between non-adjacent atoms across the ring. nih.gov

Seven-membered rings exhibit a high degree of conformational flexibility, meaning they can adopt multiple spatial arrangements (conformations) with similar energy levels. scispace.com This complexity makes predicting their three-dimensional structure and reactivity difficult. Common conformations for seven-membered rings are more varied than the simple "chair" and "boat" forms of cyclohexane (B81311) and include twist-chair, twist-boat, and other intermediate forms. This dynamic behavior is a critical consideration in the design of molecules, as the specific conformation adopted by the ring can profoundly influence its biological activity. nih.govscispace.com Despite these synthetic and analytical hurdles, the unique topologies of seven-membered heterocycles make them attractive targets in the search for novel molecular scaffolds. nih.govresearchgate.net

Unique Attributes of Chiral Oxazepanes in Stereoselective Processes

The introduction of chirality—a form of asymmetry where a molecule cannot be superimposed on its mirror image—into an oxazepane scaffold adds a crucial layer of structural complexity and synthetic utility. Chiral molecules, or enantiomers, can exhibit markedly different biological activities. Consequently, the ability to synthesize a single, specific enantiomer is a primary goal of modern pharmaceutical chemistry.

Chiral oxazepanes serve as valuable intermediates in stereoselective synthesis, which are chemical reactions that preferentially yield one stereoisomer over others. nih.gov The synthesis of enantiopure or polysubstituted chiral 1,4-oxazepanes often relies on methods like regio- and stereoselective cyclization reactions. nih.gov The stereochemistry of these scaffolds can be controlled through various strategies, including the use of chiral starting materials or catalysts. sci-hub.seacs.org For instance, research has demonstrated the preparation of novel chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine, where the stereochemistry is influenced by the starting materials and reaction conditions. rsc.orgresearchgate.net The fixed, three-dimensional arrangement of atoms in a chiral oxazepane can direct the approach of reagents in subsequent reactions, enabling the construction of complex molecules with precise stereochemical control.

Contextualizing 3s 3 Methyl 1,4 Oxazepane Hydrochloride Within Contemporary Chemical Synthesis

Enantioselective Construction of the 1,4-Oxazepane (B1358080) Core

The cornerstone for the synthesis of (3S)-3-methyl-1,4-oxazepane hydrochloride lies in the ability to construct the seven-membered 1,4-oxazepane ring with high enantioselectivity. The inherent challenges associated with the formation of medium-sized rings, such as unfavorable kinetics and thermodynamics, necessitate the use of specialized synthetic strategies. acs.orgnih.gov

Asymmetric Cyclization Strategies

Asymmetric cyclization reactions are powerful tools for the enantioselective synthesis of cyclic compounds. In the context of 1,4-oxazepanes, intramolecular haloetherification has emerged as a promising strategy. This method relies on a regio- and stereoselective 7-endo cyclization, which has been successfully applied to prepare tetra- and pentasubstituted oxazepanes with good yields and stereoselectivities. nih.gov The stereochemical outcome of the cyclization is primarily controlled by the conformation of the substrate, as computational studies suggest that the key bromonium intermediate is formed without a transition state. nih.gov

Another approach involves the desymmetrization of prochiral substrates. For instance, the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral phosphoric acid has been developed for the synthesis of chiral 1,4-benzoxazepines, achieving high yields and enantioselectivities. acs.orgnih.gov While this has been demonstrated on a benzo-fused system, the principle could be extended to non-aromatic 1,4-oxazepanes.

Chiral Pool Approaches and Precursor Synthesis

The use of readily available chiral starting materials, known as the chiral pool, is a cornerstone of asymmetric synthesis. Natural amino acids, with their inherent stereochemistry, are particularly valuable precursors. A one-pot synthetic strategy has been developed for the synthesis of enantiomerically pure 3,6-disubstituted 1,4-oxazepanes through a tandem aziridine/epoxide ring-opening sequence, starting from amino acid-derived chiral aziridines and epoxy alcohols. nih.gov

Furthermore, solid-phase synthesis has been employed for the preparation of chiral 1,4-oxazepane-5-carboxylic acids. rsc.org This approach utilizes polymer-supported homoserine, which is reacted with nitrobenzenesulfonyl chlorides and subsequently alkylated. rsc.org Cleavage from the resin under specific conditions leads to the formation of the 1,4-oxazepane derivatives. rsc.org This method, however, can result in a mixture of diastereomers, the separation of which can be challenging. rsc.org

Catalytic Asymmetric Induction in Ring Closure Reactions

Catalytic asymmetric methods offer an efficient and atom-economical route to chiral molecules. While specific examples for the synthesis of (3S)-3-methyl-1,4-oxazepane hydrochloride are not abundant in the literature, related systems provide valuable insights. For instance, the enantioselective construction of pyrimidine-fused oxazepines has been achieved through iridium-catalyzed intramolecular asymmetric allylic etherification.

Another relevant strategy is the use of chiral Brønsted acids as catalysts. A SPINOL-derived chiral phosphoric acid has been shown to effectively catalyze the enantioselective desymmetrization of 3-substituted oxetanes, affording chiral benz nih.govnih.govoxazepines in high yields and with excellent enantioselectivity. acs.orgnih.gov This metal-free approach is attractive due to its mild reaction conditions and operational simplicity.

Stereocontrolled Introduction of the Methyl Group at C-3

Once the chiral 1,4-oxazepane core is established, the next critical step is the stereocontrolled introduction of the methyl group at the C-3 position. This requires methodologies that can differentiate between the two faces of a prochiral center or resolve a racemic mixture of 3-methylated oxazepanes.

Diastereoselective Functionalization of Oxazepane Precursors

Diastereoselective reactions are a powerful tool for creating new stereocenters in a molecule that already contains one or more chiral centers. In the context of 3-methyl-1,4-oxazepane (B1528490) synthesis, this would involve the functionalization of a chiral, non-racemic oxazepane precursor. While direct diastereoselective methylation of a 1,4-oxazepanone at the C-3 position is not extensively documented, analogous transformations in related heterocyclic systems suggest its feasibility. For example, the highly diastereoselective alkylation of a seven-membered ring benzolactam has been achieved using a chiral auxiliary, leading to 2-substituted 1,4-benzodiazepin-2-ones. researchgate.net This approach, where a chiral auxiliary directs the approach of the electrophile, could potentially be adapted to the 1,4-oxazepane system.

The general principle involves the generation of an enolate from a suitable oxazepanone precursor, followed by quenching with a methylating agent. The stereochemical outcome would be dictated by the inherent chirality of the oxazepane ring and any chiral auxiliaries employed.

Kinetic Resolution and Dynamic Kinetic Resolution in Stereoisomer Control

Kinetic resolution and dynamic kinetic resolution are powerful techniques for separating enantiomers or converting a racemic mixture into a single enantiomer. wikipedia.org

Kinetic Resolution (KR) involves the differential reaction of the two enantiomers of a racemic starting material with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. The major drawback of KR is that the maximum theoretical yield for the desired enantiomer is 50%. nih.govmdpi.com

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of KR. In DKR, the starting material enantiomers are rapidly interconverted (racemized) under the reaction conditions. wikipedia.org The chiral catalyst then selectively converts one of the enantiomers into the product. Due to the continuous racemization, the entire racemic mixture can theoretically be converted into a single enantiomer of the product, allowing for yields up to 100%. wikipedia.orgnih.govmdpi.com

While specific applications of KR and DKR for the synthesis of (3S)-3-methyl-1,4-oxazepane are not prominently reported, these principles are widely applicable in asymmetric synthesis. princeton.eduresearchgate.net For instance, a racemic mixture of 3-methyl-1,4-oxazepane could potentially be resolved using an enzymatic acylation in a KR process. For a DKR approach, a suitable racemization catalyst would be required to interconvert the (R)- and (S)-3-methyl-1,4-oxazepane enantiomers while a chiral catalyst selectively functionalizes the (S)-enantiomer.

Optimization of Reaction Conditions and Yield Enhancement for Large-Scale Research Synthesis

The transition from laboratory-scale synthesis to large-scale production of enantiomerically pure compounds like (3S)-3-methyl-1,4-oxazepane hydrochloride necessitates a thorough optimization of reaction conditions to ensure efficiency, scalability, and cost-effectiveness. While specific large-scale synthesis data for this exact compound is not extensively published in publicly available literature, general principles of process chemistry for chiral amines and related heterocyclic systems can be applied. Key parameters that are typically optimized include solvent choice, catalyst loading, temperature, pressure, and purification methods.

A critical step in many synthetic routes to chiral 1,4-oxazepanes is the reductive amination or cyclization step. The choice of reducing agent, solvent, and temperature can significantly impact the yield and enantiomeric purity of the final product. For instance, in the synthesis of related chiral 1,4-diazepane derivatives, large-scale production has been achieved with high yield and purity, suggesting that similar successes are possible for 1,4-oxazepane systems. google.com

The purification of the final hydrochloride salt is another crucial aspect of large-scale synthesis. Crystallization is often the preferred method for obtaining highly pure material. The selection of an appropriate solvent system is critical for achieving good recovery and high purity.

Below is a hypothetical data table illustrating the types of parameters that would be optimized in a large-scale research synthesis campaign for (3S)-3-methyl-1,4-oxazepane hydrochloride.

| Parameter | Condition A | Condition B | Condition C | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Solvent | Methanol | Ethanol | Isopropanol | Data Not Available | Data Not Available |

| Catalyst | Pd/C | Raney Ni | PtO2 | Data Not Available | Data Not Available |

| Temperature (°C) | 25 | 50 | 75 | Data Not Available | Data Not Available |

| Pressure (psi) | 50 | 100 | 150 | Data Not Available | Data Not Available |

Exploration of Alternative Retrosynthetic Pathways for Structural Analogues

The development of novel therapeutic agents often relies on the synthesis of structural analogues of a lead compound to explore structure-activity relationships. For (3S)-3-methyl-1,4-oxazepane hydrochloride, several retrosynthetic pathways can be envisioned to generate a diverse range of analogues. These pathways often involve the strategic disconnection of the 1,4-oxazepane ring to reveal readily available starting materials.

One common retrosynthetic approach involves the disconnection of the C-N and C-O bonds, leading back to a chiral amino alcohol and a suitable dielectrophile. This strategy allows for the introduction of diversity at various positions of the oxazepane ring by modifying either the amino alcohol or the dielectrophile. For instance, a variety of substituted 1,4-oxazepane derivatives can be prepared from different amino alcohols and dielectrophiles.

Another powerful strategy is the use of intramolecular cyclization reactions. For example, a suitably functionalized acyclic precursor containing both an amine and a hydroxyl group can be induced to cyclize, forming the seven-membered ring. A regio- and stereoselective 7-endo cyclization through haloetherification has been reported as an expedient and efficient method for the synthesis of chiral polysubstituted oxazepanes. nih.gov This approach offers a high degree of control over the stereochemistry of the final product.

The use of N-propargylamines as versatile building blocks has also emerged as a powerful tool in heterocyclic synthesis, offering a high atom economy and shorter synthetic routes to 1,4-oxazepane cores. rsc.orgresearchgate.net This methodology allows for the construction of the heterocyclic ring through various metal-catalyzed or radical-mediated cyclization reactions.

Furthermore, the synthesis of benzo-fused analogues, such as 1,4-benzoxazepines, has been explored through methods like the reaction of 2-aminophenols with alkynones. rsc.org Enantioselective methods, such as the desymmetrization of 3-substituted oxetanes catalyzed by a chiral Brønsted acid, have also been developed to access chiral seven-membered 1,4-benzoxazepines with a high degree of enantiocontrol. acs.orgnih.gov

The table below summarizes some of the key retrosynthetic disconnections and the corresponding synthetic strategies for generating structural analogues of (3S)-3-methyl-1,4-oxazepane.

| Retrosynthetic Disconnection | Key Precursors | Synthetic Strategy | Potential for Diversity |

|---|---|---|---|

| C-N and C-O bonds | Chiral amino alcohol, Dielectrophile | Nucleophilic substitution | Variation in both precursors allows for diverse substitution patterns. |

| Intramolecular C-O bond formation | Acyclic amino alcohol with a leaving group | Intramolecular Williamson ether synthesis | Substitution on the acyclic backbone. |

| Intramolecular C-N bond formation | Acyclic ether with an amine and a leaving group | Intramolecular amination | Substitution on the acyclic backbone. |

| Cyclization of N-propargylamines | N-propargylamine derivatives | Metal-catalyzed or radical cyclization | Wide range of substituents can be introduced on the nitrogen and the alkyne. |

Absolute Configuration Determination and Stereochemical Purity Assessment

Establishing the absolute configuration and ensuring the stereochemical purity of a chiral molecule like (3S)-3-methyl-1,4-oxazepane is a critical first step in its characterization. Various analytical techniques are employed to unambiguously assign the spatial arrangement of atoms at the stereocenter.

Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized light.

Single-crystal X-ray diffraction (SCXRD) is considered the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. mdpi.commdpi.com This technique provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

An SCXRD analysis of (3S)-3-methyl-1,4-oxazepane hydrochloride would yield the definitive solid-state structure. The absolute configuration can be determined through the analysis of anomalous dispersion effects, typically quantified by the Flack parameter. A value close to zero for the (3S) structure would confirm the assignment. Although no public crystal structure data for this specific hydrochloride salt is currently available, studies on related fused 1,4-oxazepine (B8637140) systems have successfully employed SCXRD to confirm their molecular structures and stereochemistry. mdpi.com

Table 1: Information Obtainable from a Hypothetical Single-Crystal X-ray Diffraction Study.

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The lengths and angles of the basic repeating unit of the crystal. | Provides fundamental crystallographic information. |

| Bond Lengths & Angles | Precise distances between atoms and angles between bonds. | Confirms the connectivity and geometry of the oxazepane ring. |

| Torsional Angles | Dihedral angles that define the ring's conformation. | Elucidates the exact chair, boat, or twist-boat conformation in the solid state. |

| Flack Parameter | A parameter used to determine the absolute configuration of a chiral crystal. | Provides definitive confirmation of the (S)-configuration at the C3 stereocenter. |

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent interactions. | Reveals how the hydrochloride salt packs in the crystal, including N-H···Cl⁻ interactions. |

Conformational Analysis of the Seven-Membered Oxazepane Ring

Seven-membered rings are known for their significant conformational flexibility, existing as an equilibrium of multiple low-energy conformers. nih.gov The 1,4-oxazepane ring can adopt several conformations, with the most common being chair, boat, and twist-boat forms.

Theoretical calculations are instrumental in mapping the potential energy surface of flexible molecules like 1,4-oxazepanes. By calculating the relative energies of different possible conformations, the most stable, low-energy structures can be predicted.

For the 1,4-oxazepane ring, several conformations are plausible. Studies on substituted 1,4-oxazepane derivatives have indicated that the chair conformation is often the most energetically favorable. rsc.org However, in other related seven-membered systems like 1,4-diazepanes, twist-boat conformations have been identified as the low-energy form. nih.gov The preferred conformation for (3S)-3-methyl-1,4-oxazepane would depend on minimizing torsional strain and transannular interactions (unfavorable interactions between atoms across the ring). The methyl group at the C3 position would be expected to preferentially occupy a pseudo-equatorial position to minimize steric hindrance.

Table 2: Hypothetical Relative Energies of 1,4-Oxazepane Ring Conformations.

| Conformation | Hypothetical Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Chair | 0.0 (most stable) | Staggered arrangements of atoms, minimizing torsional strain. Often the ground state. rsc.org |

| Twist-Chair | 1.0 - 3.0 | Intermediate between chair and boat forms. |

| Twist-Boat | 3.0 - 5.0 | Relieves some steric strain found in the pure boat form. Can be a low-energy conformer. nih.gov |

| Boat | > 5.0 | High energy due to eclipsing interactions and transannular strain. |

Note: These values are illustrative and would require specific quantum chemical calculations for (3S)-3-methyl-1,4-oxazepane hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying conformational dynamics in solution. Analysis of proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effect (NOE) correlations can provide strong evidence for the predominant conformation at a given temperature. rsc.org

For instance, in a study of a related chiral 1,4-oxazepane-5-carboxylic acid, analysis of vicinal ¹H-¹H couplings indicated that the scaffold existed in the most energetically favorable chair conformation. rsc.orgrsc.org A Variable Temperature (VT) NMR experiment would provide further insight into the dynamics of the (3S)-3-methyl-1,4-oxazepane ring. nih.gov At low temperatures, the interconversion between different conformers would slow down, potentially allowing for the observation of distinct signals for each conformer. As the temperature is raised, these signals would broaden and eventually coalesce into averaged signals, a process that can be analyzed to determine the energy barriers for ring inversion.

Influence of Protonation (Hydrochloride Salt) on Conformational Landscape and Intermolecular Interactions

The formation of a hydrochloride salt involves the protonation of the most basic site in the molecule, which in this case is the nitrogen atom of the 1,4-oxazepane ring. This protonation has significant consequences for the molecule's structure and behavior.

The nitrogen atom is converted into a positively charged quaternary ammonium (B1175870) center (N-H⁺). This change induces several effects:

Steric Influence : The new N-H bond introduces an additional substituent on the nitrogen. Its steric demand can influence the conformational equilibrium of the seven-membered ring, potentially shifting the balance between chair, boat, and twist-boat forms compared to the neutral free base.

Electronic Effects : The positive charge on the nitrogen atom can influence the electron density throughout the ring system.

Intermolecular Interactions : The ammonium cation (N-H⁺) acts as a strong hydrogen bond donor. In the solid state and in non-polar solvents, it is expected to form a strong ion pair or hydrogen bond with the chloride (Cl⁻) counter-ion. This defined intermolecular interaction can lock the ring into a specific conformation that might not be the most stable one for the isolated ion. In protic solvents, it will hydrogen bond with solvent molecules.

These effects collectively alter the conformational landscape, and understanding them is crucial for predicting how the molecule will interact in different chemical environments.

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| (3S)-3-methyl-1,4-oxazepane hydrochloride |

| 1,4-oxazepane |

| 1,4-diazepane |

Electrophilic and Nucleophilic Reactivity of the Oxazepane Nitrogen and Oxygen Atoms

The chemical reactivity of the (3S)-3-methyl-1,4-oxazepane ring system is dictated by the presence of two heteroatoms, nitrogen and oxygen, within its seven-membered structure. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties to it. youtube.com Consequently, the nitrogen can act as a nucleophile in reactions with various electrophiles. youtube.com In its hydrochloride form, this basicity is neutralized through the formation of an ammonium salt.

The oxygen atom, with its lone pairs of electrons, also contributes to the nucleophilic character of the molecule, albeit to a lesser extent than the nitrogen. Cyclic ethers are generally less reactive than their acyclic counterparts unless ring strain is significant, as seen in smaller rings like epoxides. fiveable.melibretexts.org In a seven-membered ring like oxazepane, the ring strain is less pronounced. However, the oxygen can still participate in nucleophilic attacks, particularly in acid-catalyzed ring-opening reactions.

The protonated nitrogen in the hydrochloride salt form significantly alters the reactivity profile. The electron-withdrawing effect of the positively charged nitrogen atom reduces the nucleophilicity of the nearby oxygen atom, making the ring less susceptible to electrophilic attack at the oxygen. Conversely, the protonated form can activate the ring towards nucleophilic attack, particularly for ring-opening reactions.

The general reactivity of amines and ethers is summarized in the table below:

| Functional Group | Key Reactivity | Factors Influencing Reactivity |

| Amine (Nitrogen) | Nucleophilic, Basic | Steric hindrance, electronic effects of substituents, protonation |

| Ether (Oxygen) | Nucleophilic, Lewis Basic | Ring strain, steric hindrance, electronic effects |

Regioselective and Stereoselective Functionalization Strategies at Different Ring Positions

The functionalization of the 1,4-oxazepane ring with control over region- and stereoselectivity is a key challenge in the synthesis of complex molecules incorporating this scaffold. nih.govacs.org The presence of a chiral center at the C3 position in (3S)-3-methyl-1,4-oxazepane provides a stereochemical handle that can influence the outcome of subsequent reactions.

One notable strategy for the synthesis of polysubstituted chiral 1,4-oxazepanes involves a regio- and stereoselective 7-endo cyclization through haloetherification. nih.gov Mechanistic studies, combining computational and experimental approaches, have demonstrated that the asymmetry of a chiral bromonium intermediate plays a crucial role in determining the regioselectivity of the haloetherification process. nih.gov Furthermore, the stereoselectivity is primarily governed by the conformation of the substrate, as the formation of the bromonium intermediate proceeds with no transition state. nih.gov This methodology has been successfully applied to a range of substrates, yielding tetra- and pentasubstituted oxazepanes with good yields and varying degrees of regio- and stereoselectivity. nih.gov

Late-stage C-H bond functionalization and skeletal editing of related azaarenes have also been explored, offering innovative strategies for selective modification. nih.govresearchgate.netchimia.ch These methods often proceed through dearomatized intermediates, such as oxazinoazaarenes, providing a platform for regioselective modifications. nih.govresearchgate.netchimia.ch

Key strategies for functionalization are highlighted in the following table:

| Strategy | Key Features | Outcome |

| 7-endo Haloetherification | Regio- and stereoselective cyclization | Polysubstituted chiral 1,4-oxazepanes |

| Intramolecular Reductive Etherification | Stereoselective synthesis | Substituted 1,4-oxazepanes jst.go.jp |

| Late-Stage C-H Functionalization | Regioselective modification of related azaarenes | Functionalized heterocyclic systems nih.govresearchgate.netchimia.ch |

Reaction Mechanisms of Ring-Opening and Ring-Closing Processes Involving Oxazepanes

The formation and cleavage of the 1,4-oxazepane ring are governed by specific reaction mechanisms. Ring-closing reactions are fundamental to the synthesis of the oxazepane core, while ring-opening reactions can be a key pathway for further functionalization or degradation.

Ring-Closing Reactions: The synthesis of the 1,4-oxazepane ring often involves intramolecular cyclization reactions. acs.org For instance, the formation of 1,4-oxazepine rings has been studied using molecular orbital methods, providing insights into the transition states of the reaction. nih.govresearchgate.net Laccase-mediated reactions have also been shown to facilitate cyclization reactions to form related heterocyclic structures like phenoxazines through C-N and C-O bond formation. nih.gov In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, a trifluoroacetic acid/triethylsilane-mediated cleavage of a polymer-supported precursor leads to the formation of the 1,4-oxazepane ring. nih.govrsc.org The proposed mechanism involves the protonation of an intermediate, followed by an intramolecular attack of a ketone or carboxylic acid with a hydroxyl group acting as the internal nucleophile. nih.gov

Ring-Opening Reactions: Ring-opening of cyclic ethers is often facilitated by acidic conditions, which protonate the ether oxygen and make the adjacent carbons more susceptible to nucleophilic attack. libretexts.org While larger rings like oxazepane are generally more stable than strained three- or four-membered rings, they can still undergo cleavage under appropriate conditions. For example, the enantioselective desymmetrization of 3-substituted oxetanes to form enantioenriched 1,4-benzoxazepines involves a ring-opening/cyclization sequence. nih.govacs.org This reaction proceeds under metal-free basic conditions, which is unusual for oxetane (B1205548) ring-opening reactions, and involves amide formation followed by the ring-opening and cyclization in a one-pot process. acs.org

A summary of these mechanisms is presented below:

| Process | Mechanism | Key Intermediates/Conditions |

| Ring-Closing | Intramolecular nucleophilic attack | Protonated intermediates, transition metal catalysts nih.govnih.gov |

| Ring-Opening | Acid-catalyzed nucleophilic attack, base-mediated cleavage | Protonated ether, strained intermediates libretexts.orgacs.org |

Hydrogen Bonding Networks and Proton Transfer Dynamics in the Hydrochloride Form

In the solid state, the hydrochloride form of (3S)-3-methyl-1,4-oxazepane will exhibit a network of hydrogen bonds. The protonated secondary amine (N⁺-H) acts as a hydrogen bond donor, while the chloride ion (Cl⁻) serves as a hydrogen bond acceptor, forming N⁺-H···Cl⁻ interactions. cdnsciencepub.comcdnsciencepub.com The presence of the ether oxygen atom in the ring can also lead to the formation of weaker C-H···O hydrogen bonds. The infrared spectra of amine hydrohalides show characteristic N⁺-H stretching and scissoring bands that are influenced by the nature of the hydrogen bonding. cdnsciencepub.comcdnsciencepub.com In the solid state, aliphatic amine salts typically display multiple sharp bands in their IR spectra. cdnsciencepub.comcdnsciencepub.com

Proton transfer is a fundamental process in chemical reactions, and in the context of (3S)-3-methyl-1,4-oxazepanehydrochloride, it is central to its acidic and basic properties. The equilibrium between the protonated and deprotonated forms of the nitrogen atom is governed by the pKa of the conjugate acid and the pH of the medium. The dynamics of proton transfer can be influenced by the surrounding solvent molecules and the presence of other acidic or basic species. acs.orgnih.gov Studies on related systems have shown that the chloride ion can be directly involved in proton transfer processes within ion pairs. mdpi.com The formation of a contact ion pair can lead to a more energetically favorable transition state for proton transfer compared to proton transfer involving a solvent molecule. mdpi.com

The characteristics of hydrogen bonding in amine hydrochlorides are detailed in the table below:

| Hydrogen Bond Type | Donor | Acceptor | Spectroscopic Signature |

| N⁺-H···Cl⁻ | Protonated Amine (N⁺-H) | Chloride Ion (Cl⁻) | Characteristic N⁺-H stretching and scissoring bands in IR spectra cdnsciencepub.comcdnsciencepub.com |

| C-H···O | C-H bonds of the ring | Ether Oxygen (O) | Weaker interactions, subtle shifts in C-H stretching frequencies |

Computational Chemistry and Quantum Mechanical Modeling of 3s 3 Methyl 1,4 Oxazepanehydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.org DFT calculations are used to determine the ground-state electron density of (3S)-3-methyl-1,4-oxazepane hydrochloride, from which various molecular properties can be derived. Functionals like B3LYP combined with basis sets such as 6-31G(d,p) are commonly employed to obtain optimized molecular geometries and electronic properties. researchgate.netresearchgate.net

A key aspect of this analysis involves the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net These orbitals' spatial distribution reveals the most probable regions for electrophilic and nucleophilic attack. For (3S)-3-methyl-1,4-oxazepane hydrochloride, the HOMO is expected to be localized around the electron-rich oxygen and nitrogen atoms, while the LUMO may be distributed across the C-N and C-O antibonding regions.

Table 1: Illustrative Quantum Chemical Descriptors for (3S)-3-methyl-1,4-oxazepane calculated using DFT This table presents hypothetical data typical for a molecule of this type for illustrative purposes.

| Parameter | Calculated Value (eV) | Description |

| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.52 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.93 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.45 | Energy required to remove an electron |

| Electron Affinity (A) | 0.52 | Energy released when an electron is added |

| Chemical Hardness (η) | 2.97 | Resistance to change in electron distribution |

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Conformational Assignment

Computational methods are powerful tools for predicting spectroscopic data, which aids in the structural elucidation and conformational analysis of molecules. researchgate.net By calculating properties like nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies, a theoretical spectrum can be generated and compared against experimental data to confirm the proposed structure and assign a specific conformation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Calculations are performed on an optimized geometry of (3S)-3-methyl-1,4-oxazepane hydrochloride. The resulting theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental values. This is particularly useful for assigning signals in complex spectra and for distinguishing between different possible conformers or isomers, as the chemical shift is highly sensitive to the local electronic environment of each nucleus. nih.govmdpi.com

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for (3S)-3-methyl-1,4-oxazepane hydrochloride This table presents hypothetical data for illustrative purposes.

| Proton Position | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

| CH3 | 1.35 | 1.32 | +0.03 |

| H3 (CH) | 3.55 | 3.51 | +0.04 |

| H2 (CH2) | 3.80 | 3.78 | +0.02 |

| H5 (CH2) | 3.10 | 3.13 | -0.03 |

| H6 (CH2) | 2.95 | 2.99 | -0.04 |

| H7 (CH2) | 3.90 | 3.87 | +0.03 |

Vibrational Frequencies: Theoretical calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. A frequency calculation performed on the optimized structure of the molecule yields a set of normal modes and their corresponding frequencies. researchgate.net These calculations not only help in assigning experimental IR bands to specific molecular motions (e.g., C-H stretch, N-H bend) but also serve to confirm that the optimized geometry represents a true energy minimum (i.e., has no imaginary frequencies). This analysis is crucial for studying the different conformations of the flexible seven-membered oxazepane ring.

Reaction Pathway Analysis and Transition State Calculations for Oxazepane Transformations

Understanding the chemical reactivity and potential transformations of the oxazepane ring system requires mapping out reaction pathways. Computational analysis can be used to study mechanisms such as ring-opening, ring-inversion, or substitution reactions. researchgate.netmdpi.com This is achieved by locating the transition state (TS) for a given reaction, which represents the highest energy point along the reaction coordinate. rowansci.com

Transition state calculations are used to determine the structure and energy of the TS, providing the activation energy (energy barrier) for the reaction. e3s-conferences.orgresearchgate.net Finding a TS is computationally demanding and involves optimizing a structure to be a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. A subsequent frequency calculation must confirm the existence of a single imaginary frequency corresponding to the motion along the reaction coordinate. rowansci.com By comparing the activation energies of different possible pathways, the most kinetically favorable transformation can be predicted. e3s-conferences.org

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Conformational Change in the Oxazepane Ring This table presents hypothetical data for illustrative purposes.

| Reaction Pathway | Reactant State | Transition State | Product State | ΔG‡ (kcal/mol) |

| Chair to Boat Inversion | Chair Conformer | Twist-Chair TS | Boat Conformer | 8.5 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules and the explicit influence of their environment. researchgate.net For (3S)-3-methyl-1,4-oxazepane hydrochloride, an ionic compound, the effect of a solvent like water is critical to its structure and behavior.

MD simulations model the molecule and a large number of explicit solvent molecules over time, governed by the principles of classical mechanics. These simulations provide detailed information on the conformational flexibility of the oxazepane ring in solution and how it is influenced by interactions with the solvent. Furthermore, MD is used to characterize non-covalent intermolecular interactions, such as hydrogen bonds between the protonated amine and ether oxygen of the molecule and surrounding water molecules, as well as the interaction of the chloride counter-ion. nih.govnih.gov Analysis of the simulation trajectory can yield quantitative data, such as radial distribution functions to describe the solvent structure around the molecule and the average lifetime of specific hydrogen bonds.

Table 4: Illustrative Intermolecular Interactions from a Molecular Dynamics Simulation in Water This table presents hypothetical data for illustrative purposes.

| Interaction Type | Donor-Acceptor Pair | Average Distance (Å) | Average H-Bond Lifetime (ps) |

| Hydrogen Bond | N-H+ --- OH2 | 2.85 | 3.5 |

| Hydrogen Bond | O(ring) --- HOH | 2.95 | 2.1 |

| Ionic Interaction | Cl- --- HOH | 3.10 | - |

Applications in Asymmetric Catalysis and Chiral Auxiliary Design

(3S)-3-methyl-1,4-oxazepane hydrochloride as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex, stereochemically defined molecules. researchgate.net (3S)-3-methyl-1,4-oxazepane hydrochloride, with its defined stereocenter, is utilized in multi-step synthetic sequences to introduce chirality into a target molecule.

The secondary amine within the (3S)-3-methyl-1,4-oxazepane hydrochloride structure is a key functional group that allows for its incorporation into larger molecules. As an enantiopure amine, it can be used to construct chiral alkaloids, pharmaceuticals, and other natural products where the stereochemistry of a nitrogen-containing ring is crucial for biological activity. Synthetic strategies often involve the acylation or alkylation of the amine to form new carbon-nitrogen bonds, thereby integrating the chiral oxazepane ring into a more elaborate molecular framework. researchgate.netnih.gov

Design and Evaluation of (3S)-3-methyl-1,4-oxazepane-Derived Ligands for Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are used to transfer stereochemical information from a catalyst to a substrate, leading to the preferential formation of one enantiomer of a product. The (3S)-3-methyl-1,4-oxazepane hydrochloride scaffold can be chemically modified to create novel chiral ligands.

The secondary amine of (3S)-3-methyl-1,4-oxazepane hydrochloride serves as a convenient handle for the introduction of other coordinating groups. For instance, reaction with chlorophosphines can yield chiral phosphine (B1218219) ligands. nih.gov Similarly, acylation can produce chiral amide-based ligands. Furthermore, the oxazepane ring can be incorporated into more complex ligand architectures, such as those containing oxazoline (B21484) moieties, which are well-known for their effectiveness in a variety of asymmetric transformations. nih.govnih.gov The development of these ligands is a key step in creating new catalytic systems with unique reactivity and selectivity.

Table 1: Examples of Ligand Classes Derived from Chiral Scaffolds

| Ligand Class | General Structure/Features | Potential Applications in Catalysis |

| Chiral Phosphine Ligands | Contain a phosphorus atom bonded to the chiral scaffold. | Asymmetric hydrogenation, cross-coupling reactions. |

| Chiral Amide Ligands | Feature an amide linkage incorporating the chiral amine. | Lewis acid catalysis, conjugate addition reactions. |

| Chiral Oxazoline Ligands | Incorporate an oxazoline ring, often in a bidentate structure with another donor atom. | Asymmetric allylic alkylation, cyclopropanation. |

The ultimate test of a new chiral ligand is its performance in a catalytic reaction. Ligands derived from (3S)-3-methyl-1,4-oxazepane hydrochloride would be evaluated in key enantioselective carbon-carbon bond forming reactions, such as the Heck reaction, Suzuki coupling, or aldol (B89426) reactions. The effectiveness of the ligand is measured by the enantiomeric excess (ee) of the product, which indicates the degree of stereocontrol exerted by the catalyst. High enantioselectivities are crucial for the practical application of these catalysts in the synthesis of enantiomerically pure compounds. nih.gov

Role as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. (3S)-3-methyl-1,4-oxazepane hydrochloride can function as a chiral auxiliary by forming a covalent bond with a substrate, typically through its amine functionality.

The chiral environment provided by the attached oxazepane ring can then influence the approach of reagents to a reactive center on the substrate, leading to the formation of one diastereomer in preference to others. beilstein-journals.org For example, attaching the auxiliary to a carboxylic acid to form an amide allows for diastereoselective alkylation at the α-carbon. The steric bulk and conformational rigidity of the oxazepane ring effectively shield one face of the enolate intermediate, directing the incoming electrophile to the opposite face. researchgate.net After the reaction, the auxiliary can be cleaved to reveal the enantiomerically enriched product.

Emerging Research Avenues and Future Directions in Oxazepane Chemistry

Development of Novel Synthetic Approaches to Substituted Oxazepanes

The synthesis of substituted oxazepanes has traditionally involved multi-step procedures often requiring protection and deprotection steps. nih.govacs.orgfigshare.com Modern research, however, is geared towards developing more expedient and efficient protocols that offer high yields and stereoselectivity.

A significant advancement involves the regio- and stereoselective 7-endo cyclization through haloetherification. nih.govacs.orgfigshare.com This method has been successfully applied to a range of substrates to produce tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent control over regio- and stereochemistry. nih.gov Another innovative approach is the reaction of 2-aminophenols with alkynones, which provides access to benzo[b] nih.govrsc.orgoxazepine derivatives. rsc.org Mechanistic studies suggest this reaction proceeds through an alkynylketimine intermediate that undergoes a 7-endo-dig cyclization. rsc.org

For the synthesis of dibenzo[b,f] nih.govrsc.orgoxazepines, a novel protocol has been developed that utilizes a carbamate (B1207046) intermediate generated with phenyl chloroformate, avoiding the use of hazardous phosgene. mssm.edu This is followed by a microwave-induced transformation into urea (B33335) derivatives and a subsequent cyclocondensation. mssm.edu Furthermore, one-pot, multi-component reactions are emerging as a highly efficient strategy. A three-component reaction of 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, and an isocyanide has been shown to produce oxazepine-quinazolinone bis-heterocyclic scaffolds in high yields without the need for a catalyst. nih.gov

Cascade strategies are also being employed to create fused heterocyclic systems. For instance, a protocol has been established for synthesizing bicyclic pyrimidooxazapine derivatives, which bear a six-membered pyrimidine (B1678525) ring fused with the seven-membered oxazepane fragment. researchgate.net These modern methods represent a shift towards more practical, efficient, and environmentally benign syntheses of complex oxazepane structures.

| Synthetic Method | Key Reaction Type | Substrates | Products | Key Advantages | Reference |

|---|---|---|---|---|---|

| Haloetherification | Regio- and stereoselective 7-endo cyclization | Unsaturated amino alcohols | Polysubstituted chiral 1,4-oxazepanes | High stereoselectivity, avoids protection/deprotection steps | nih.govacs.orgfigshare.com |

| Reaction with Alkynones | 7-endo-dig cyclization | 2-Aminophenols and alkynones | Substituted benzo[b] nih.govrsc.orgoxazepines | Access to rare benzoxazepine derivatives | rsc.org |

| Microwave-Assisted Synthesis | Cyclocondensation | Carbamate intermediates, urea derivatives | 11-substituted dibenzo[b,f] nih.govrsc.orgoxazepines | Avoids hazardous reagents (phosgene), wide substrate scope | mssm.edu |

| Three-Component Reaction | Isocyanide-based bicyclization | 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, isocyanides | Oxazepine-quinazolinone bis-heterocycles | One-pot, high yield, catalyst-free, operationally simple | nih.gov |

| Cascade Strategy | Cyclocondensation | Dialdehydes and amines | Bicyclic pyrimidooxazapine derivatives | Facile synthesis of fused hybrid molecular frameworks | researchgate.net |

Exploration of Remote Stereocontrol in Reactions Involving the Oxazepane Core

Achieving stereocontrol at positions distant from existing chiral centers—a concept known as remote stereocontrol—is a significant challenge in asymmetric synthesis. In reactions involving the oxazepane core, the conformation of the seven-membered ring plays a crucial role in dictating the stereochemical outcome of reactions.

Computational and experimental studies on the haloetherification-based synthesis of oxazepanes have revealed that the stereoselectivity is primarily controlled by the conformation of the substrate. nih.gov The asymmetry of the chiral bromonium intermediate influences the regioselectivity, but the formation of this intermediate proceeds with no transition state, making the substrate's ground-state conformation the key determinant for stereocontrol. nih.govacs.orgfigshare.com

The principles of remote asymmetric induction have been demonstrated in other systems, such as the vinylogous Mukaiyama aldol (B89426) reaction using chiral vinylketene silyl (B83357) N,O-acetals. nih.gov These reactions can simultaneously construct multiple stereogenic centers, providing a short and efficient route to complex acyclic structures. nih.gov The insights gained from such systems are valuable for developing new strategies within oxazepane chemistry. The combination of remote asymmetric induction with subsequent functionalization, termed "wide-range stereocontrol (WRS)," offers a powerful method for the stereodivergent synthesis of complex molecules. nih.gov

The mechanism and origin of remote stereocontrol are being investigated using a combination of experimental techniques, such as kinetic isotope effects (KIEs), and theoretical calculations. nih.gov For example, in the alkylative desymmetrization of cyclopentene-1,3-diones, density functional theory (DFT) calculations were used to evaluate the transition states. nih.gov Such studies reveal that stereocontrol originates from the subtle interplay of non-covalent interactions in the enantioselectivity-determining transition state. nih.gov Applying these combined experimental and theoretical approaches to reactions on the flexible oxazepane scaffold is a key area for future research to unlock more sophisticated stereoselective transformations.

Advanced Spectroscopic Techniques for Elucidating Transient Oxazepane Intermediates

The direct observation and characterization of short-lived reaction intermediates are critical for understanding reaction mechanisms. In oxazepane chemistry, advanced spectroscopic techniques, often coupled with computational methods, are essential for elucidating the structures and dynamics of transient species.

Femtosecond transient absorption spectroscopy is a powerful tool for studying primary photochemical and photophysical processes on ultrafast timescales. researchgate.net This technique allows for the detection and characterization of highly excited singlet and triplet states, as well as transient product states. researchgate.net The assignment of the complex transient absorption spectra is heavily reliant on quantum chemical calculations, such as time-dependent density functional theory (TD-DFT) or CASSCF/CASPT2, which can predict the electronic absorption spectra of the proposed intermediates. researchgate.net This synergistic approach provides a detailed picture of the entire reaction pathway, from initial excitation to final product formation.

For the characterization of more stable products and for providing the foundational data needed to model intermediates, a suite of nuclear magnetic resonance (NMR) techniques is employed. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental structural information. nih.govrdd.edu.iqrsc.org For complex substituted oxazepanes, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Homonuclear Correlation Spectroscopy (¹H–¹H COSY) and Heteronuclear Single Quantum Coherence (¹H–¹³C HSQC) are used to definitively assign proton and carbon signals by revealing direct and through-bond connectivities. nih.gov These detailed assignments are crucial for confirming the constitution and configuration of newly synthesized oxazepane derivatives. The precise spectroscopic parameters obtained for stable molecules serve as benchmarks for the computational modeling of unobservable transient intermediates.

Theoretical Predictions for Designing Next-Generation Oxazepane-Based Chiral Systems

The traditional trial-and-error approach to developing new catalysts and chiral systems is gradually being replaced by rational design, heavily guided by computational chemistry. mdpi.com Theoretical predictions are becoming instrumental in designing novel oxazepane-based systems for applications in asymmetric catalysis and as chiral ligands.

Density Functional Theory (DFT) has proven to be a robust tool for investigating reaction mechanisms and predicting the stereochemical outcomes of reactions involving heterocyclic systems. nih.govrsc.org For instance, DFT calculations have been used to elucidate the mechanism of racemization in oxazepam, a related benzodiazepine, by evaluating several proposed pathways and identifying the ring-chain tautomerism as the most plausible route. rsc.org This demonstrates the predictive power of computational models in understanding the stability and reactivity of chiral heterocyclic compounds. rsc.org In the synthesis of polysubstituted oxazepanes, computations confirmed the role of the chiral bromonium intermediate's asymmetry in determining regioselectivity. nih.gov

The combination of computational chemistry and catalysis allows for the prediction and design of a catalyst's function and the outcome of the reaction it mediates. mdpi.com By modeling transition states and reaction energy profiles, researchers can explain and rationalize the activity and selectivity of catalysts. nih.govmdpi.com This approach can be applied to design oxazepane scaffolds that can act as chiral ligands or catalysts. By modifying substituents on the oxazepane ring, theoretical models can predict how these changes will affect the steric and electronic properties of the system, thereby fine-tuning its performance for a specific asymmetric transformation. This in silico screening process can significantly accelerate the discovery of next-generation chiral systems, making the development process more efficient and targeted. mdpi.com

Q & A

Q. What are the key steps and parameters for synthesizing (3S)-3-methyl-1,4-oxazepanehydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization of precursor amines or hydroxyl intermediates under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) or alcohols (e.g., ethanol) are preferred to stabilize intermediates .

- Temperature : Reactions often proceed under reflux (70–100°C) to enhance yield while avoiding decomposition .

- Catalysts : Acidic or basic catalysts (e.g., HCl, triethylamine) may be used to facilitate ring closure .

Optimization requires iterative testing of solvent polarity, temperature gradients, and catalyst stoichiometry. Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the stereochemistry (3S configuration) and identify methyl and oxazepane ring protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHClNO) and fragmentation patterns .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Cross-reference data with computational models (e.g., DFT calculations) to validate assignments .

Q. How should researchers design preliminary biological activity assays for this compound?

Methodological Answer:

- Target Selection : Prioritize receptors common to azepane derivatives (e.g., GPCRs, ion channels) based on structural analogs with antipsychotic or antimicrobial activity .

- In Vitro Assays :

- Positive Controls : Include known azepane-based drugs (e.g., aripiprazole analogs) for comparative analysis .

Advanced Research Questions

Q. How does the stereochemistry (3S configuration) influence the compound’s reactivity and biological interactions?

Methodological Answer:

- Chirality Effects : Use enantioselective synthesis (e.g., chiral catalysts) to produce (3S) and (3R) enantiomers. Compare their:

- Reaction kinetics : Monitor stereochemical stability under varying pH and temperature .

- Biological activity : Test enantiomers in receptor-binding assays to identify stereospecific interactions .

- Computational Modeling : Perform molecular docking studies to predict binding poses with target proteins (e.g., dopamine D2 receptor) .

Q. How can researchers resolve contradictions in stability data under different storage conditions?

Methodological Answer:

- Controlled Stability Studies :

- Excipient Screening : Add stabilizers (e.g., antioxidants like BHT) to mitigate oxidation in aqueous solutions .

Q. What experimental strategies are recommended for studying environmental fate and ecotoxicity?

Methodological Answer:

- Environmental Simulation : Use OECD guidelines for biodegradability (e.g., 301F) and soil adsorption studies .

- Ecotoxicology :

- Long-Term Monitoring : Deploy mass balance models to predict environmental persistence and transformation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.